Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine
Description
Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine is an organic compound with the molecular formula C24H29N3O2 It is characterized by the presence of two oxazoline rings attached to a central amine group
Properties
IUPAC Name |
2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]-N-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-15(2)21-13-28-23(26-21)17-9-5-7-11-19(17)25-20-12-8-6-10-18(20)24-27-22(14-29-24)16(3)4/h5-12,15-16,21-22,25H,13-14H2,1-4H3/t21-,22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITCFCOIRHHNRN-FGZHOGPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=NC(CO4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2NC3=CC=CC=C3C4=N[C@H](CO4)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine typically involves the reaction of 2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenylamine with appropriate reagents under controlled conditions. One common method involves the use of a coupling reaction, where the amine group reacts with a suitable electrophile to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can convert the oxazoline rings to other functional groups.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoline derivatives, while substitution reactions can introduce various functional groups onto the amine .
Scientific Research Applications
Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: It is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine involves its interaction with specific molecular targets. The oxazoline rings can coordinate with metal ions, making it useful in catalysis. Additionally, the amine group can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Bis[2-((4S)-4-tert-butyl-4,5-dihydrooxazol-2-yl)phenyl]amine: Similar structure but with tert-butyl groups instead of isopropyl groups.
Bis[(S)-4-isopropyl-4,5-dihydrooxazol-2-yl]methane: Contains a methane linker instead of an amine.
Uniqueness
Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine is unique due to its specific combination of oxazoline rings and an amine group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific coordination chemistry and reactivity .
Biological Activity
Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and molecular interactions.
Structure and Composition
- Molecular Formula : C30H25N3O2
- CAS Number : Not specified in the results.
- Molecular Weight : 465.54 g/mol
Physical Properties
The compound's physical properties such as melting point and boiling point were not detailed in the search results but can be typically found in chemical databases or specific studies.
Anticancer Activity
Research has indicated that derivatives of oxazoles, including compounds similar to this compound, exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted that certain quinoxalinone derivatives demonstrated cytotoxicity against HeLa cells with an IC50 value of 10.46 ± 0.82 μM/mL . This suggests that the bis(oxazole) structure may also confer similar anticancer properties.
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes related to metabolic disorders. For example, studies on related compounds have demonstrated significant inhibition of the enzyme α-glucosidase, with IC50 values around 52.54 ± 0.09 μM for certain derivatives . This activity indicates a potential role in managing conditions like diabetes by modulating carbohydrate metabolism.
Molecular Interactions
Molecular docking studies have been employed to elucidate the binding modes of bis(oxazole) compounds with DNA and proteins. These studies suggest that such compounds can intercalate with DNA, which is a mechanism often exploited in anticancer drug design . The binding affinity measurements indicate favorable interactions that could enhance their therapeutic efficacy.
Study 1: Cytotoxicity Against Cancer Cells
A series of oxazole derivatives were synthesized and tested for their cytotoxicity against HeLa cells. The study found that compounds with structural similarities to this compound showed promising results, indicating that modifications to the oxazole ring can enhance biological activity .
Study 2: Enzyme Inhibition Profile
In another investigation, the inhibitory effects of synthesized oxazole derivatives on α-glucosidase were assessed. The findings revealed that certain derivatives could inhibit enzyme activity significantly, suggesting potential applications in antidiabetic therapies .
Summary of Biological Activities
| Activity Type | Compound Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Cytotoxicity | Quinoxalinone Derivatives | 10.46 ± 0.82 | |
| α-Glucosidase Inhibition | Oxazole Derivatives | 52.54 ± 0.09 |
Molecular Docking Results
| Compound | Binding Affinity (kcal/mol) | Target Protein |
|---|---|---|
| Bis(oxazole derivative) | -8.1 | DNA |
| Related oxazole derivative | -8.7 | α-glucosidase |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
